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Compound of Interest

Compound Name: 2-(4-Nitrophenyl)succinic acid

Cat. No.: B1595080

Introduction

2-(4-Nitrophenyl)succinic acid (C10HoNOs, Molar Mass: 239.18 g/mol ) is a bifunctional
organic compound featuring a succinic acid moiety for potential therapeutic engagement and a
nitrophenyl group that can be leveraged for further chemical modification or as a structural
motif in medicinal chemistry. A comprehensive understanding of its spectroscopic
characteristics is paramount for its unambiguous identification, purity assessment, and the
elucidation of its role in various chemical and biological processes. This guide provides an in-
depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry
(MS), and ultraviolet-visible (UV-Vis) spectroscopic data for 2-(4-Nitrophenyl)succinic acid,
grounded in both theoretical predictions and established principles of spectroscopic
interpretation. While experimental spectra for this specific compound are not readily available in
the public domain, this guide constructs a robust and reliable spectroscopic profile based on
predictive models and data from closely related structural analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in
solution. The following sections detail the predicted *H and *3C NMR spectra for 2-(4-
Nitrophenyl)succinic acid, offering insights into its molecular framework.

Predicted *H NMR Spectroscopy
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The proton NMR spectrum provides information on the chemical environment and connectivity
of hydrogen atoms in the molecule.

Table 1: Predicted *H NMR Chemical Shifts for 2-(4-Nitrophenyl)succinic acid

Predicted Chemical

Protons . Multiplicity Integration
Shift (ppm)
H-2', H-6' 8.2 Doublet 2H
H-3', H-5' 7.5 Doublet 2H
H-2 4.0 Triplet 1H
Doublet of Doublets
H-3a, H-3b 3.0,2.8 2H
(each)
-COOH >10 Broad Singlet 2H

Note: Predictions are based on computational algorithms and may vary slightly from
experimental values. The solvent is assumed to be DMSO-de.

Interpretation of the *H NMR Spectrum:

o Aromatic Protons: The protons on the 4-nitrophenyl ring are expected to appear in the
downfield region of the spectrum due to the electron-withdrawing nature of the nitro group.
The protons ortho to the nitro group (H-2' and H-6") are the most deshielded and are
predicted to resonate around 8.2 ppm as a doublet. The protons meta to the nitro group (H-3'
and H-5") are predicted to appear as a doublet around 7.5 ppm.

e Methine Proton (H-2): The proton on the chiral center (C-2) is adjacent to the aromatic ring
and a carboxylic acid group, leading to a predicted chemical shift around 4.0 ppm. It is
expected to appear as a triplet due to coupling with the two diastereotopic protons on C-3.

o Methylene Protons (H-3a, H-3b): The two protons on C-3 are diastereotopic due to the
adjacent chiral center. They are expected to resonate at different chemical shifts, predicted
around 3.0 and 2.8 ppm. Each will appear as a doublet of doublets due to geminal coupling
to each other and vicinal coupling to the methine proton (H-2).
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o Carboxylic Acid Protons: The protons of the two carboxylic acid groups are highly deshielded
and are expected to appear as a broad singlet at a chemical shift greater than 10 ppm. Their
signal can be confirmed by a D20 exchange experiment, where the peak would disappear.[1]

Experimental Protocol for tH NMR Spectroscopy:

o Sample Preparation: Dissolve 5-10 mg of 2-(4-Nitrophenyl)succinic acid in approximately
0.6 mL of a suitable deuterated solvent (e.g., DMSO-ds, CDCI5) in a clean, dry 5 mm NMR
tube.[2][3] Ensure the sample is fully dissolved.

e Instrument Setup: Place the NMR tube in the spectrometer's spinner and insert it into the
magnet.

e Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic
field to achieve optimal homogeneity.

o Acquisition: Acquire a standard 1D proton spectrum using a 400 or 500 MHz spectrometer.
Typical parameters include a 90° pulse, a spectral width of 16 ppm, a relaxation delay of 1-2
seconds, and 16-32 scans.

o Processing: Fourier transform the free induction decay (FID), phase correct the spectrum,
and calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,
DMSO at 2.50 ppm).

e Analysis: Integrate the peaks and determine the multiplicities to assign the signals to the
respective protons.

Predicted **C NMR Spectroscopy

The 13C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted 13C NMR Chemical Shifts for 2-(4-Nitrophenyl)succinic acid
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Carbon Predicted Chemical Shift (ppm)
C-1 ~173

C-4 ~172

C-1 ~148

c-4 ~147

C-3, C-% ~129

Cc-2', C-6' ~124

C-2 ~45

C-3 ~35

Note: Predictions are based on computational algorithms and may vary slightly from

experimental values. The solvent is assumed to be DMSO-de.

Interpretation of the 3C NMR Spectrum:

o Carbonyl Carbons: The carbons of the two carboxylic acid groups (C-1 and C-4) are

expected to be the most downfield signals, appearing around 172-173 ppm.[1]

o Aromatic Carbons: The carbon attached to the nitro group (C-4') and the carbon attached to

the succinic acid moiety (C-1") are predicted to be the most deshielded aromatic carbons,

resonating around 147-148 ppm. The other aromatic carbons (C-2', C-3', C-5', C-6') are

expected between 124 and 129 ppm.

 Aliphatic Carbons: The methine carbon (C-2) is predicted around 45 ppm, and the methylene

carbon (C-3) is expected at approximately 35 ppm.

Experimental Protocol for 3C NMR Spectroscopy:

o Sample Preparation: Prepare a more concentrated sample than for *H NMR, typically 20-50

mg in 0.6 mL of deuterated solvent.[4]

e Instrument Setup and Locking/Shimming: As per the *H NMR protocol.
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e Acquisition: Acquire a proton-decoupled *3C spectrum. A larger spectral width (e.g., 220 ppm)
and a greater number of scans (e.g., 1024 or more) are required due to the lower natural
abundance and sensitivity of the 13C nucleus.

e Processing and Analysis: Process the data as for *H NMR and assign the signals based on
their chemical shifts and comparison with predicted values.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
The IR spectrum of 2-(4-Nitrophenyl)succinic acid is expected to be dominated by
absorptions from the carboxylic acid and nitro functional groups.

Table 3: Characteristic IR Absorption Bands for 2-(4-Nitrophenyl)succinic acid

Expected
Functional Group Vibration Wavenumber Intensity
(cm™)
Carboxylic Acid O-H stretch 3300-2500 Broad, Strong
Carboxylic Acid C=0 stretch 1760-1690 Strong
) N-O asymmetric
Nitro Group 1550-1475 Strong
stretch
Nitro Group N-O symmetric stretch  1360-1290 Medium
Aromatic Ring C=C stretch 1600-1450 Medium-Weak
Aromatic Ring C-H out-of-plane bend  900-675 Strong
Aliphatic C-H C-H stretch 3000-2850 Medium

Interpretation of the IR Spectrum:

e O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-
2500 cm~1* due to the O-H stretching of the hydrogen-bonded carboxylic acid dimers.[5][6]
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e C=0 Stretch: A strong, sharp absorption corresponding to the carbonyl stretch of the
carboxylic acid groups should be observed between 1760 and 1690 cm~1.[5][6]

» N-O Stretches: The presence of the nitro group will give rise to two characteristic strong
absorptions: an asymmetric stretch between 1550-1475 cm~* and a symmetric stretch
between 1360-1290 cm~1.[7]

e Aromatic C=C and C-H Bends: Absorptions in the 1600-1450 cm~1 region are indicative of
the aromatic ring's carbon-carbon stretching vibrations. Strong bands in the 900-675 cm~1
region will correspond to the C-H out-of-plane bending, which can be diagnostic of the
substitution pattern on the benzene ring.

e Aliphatic C-H Stretch: Medium intensity bands between 3000-2850 cm~* will be due to the C-
H stretching of the succinic acid backbone.

Experimental Protocol for FTIR Spectroscopy (Solid Sample):

o Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with 100-200 mg of dry
potassium bromide (KBr) powder using an agate mortar and pestle.[8] Press the mixture into
a transparent pellet using a hydraulic press.

e Background Spectrum: Run a background spectrum of the empty sample compartment to
subtract atmospheric and instrumental interferences.

o Sample Analysis: Place the KBr pellet in the sample holder of the FTIR instrument and
acquire the spectrum.

e Data Processing: The resulting spectrum of absorbance or transmittance versus
wavenumber is then analyzed for the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, allowing for the determination of the molecular weight and structural features.

Table 4: Plausible Mass Fragmentation Pattern for 2-(4-Nitrophenyl)succinic acid (Electron
lonization)
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miz Proposed Fragment
239 [M]* (Molecular lon)
222 [M - OH]*

194 [M - COOH]*

166 [M - COOH - COJ*
122 [CeHaNO2]*

76 [CeHa]*

Interpretation of the Mass Spectrum:

e Molecular lon Peak: The molecular ion peak ([M]*) is expected at m/z 239, corresponding to

the molecular weight of the compound. For aromatic carboxylic acids, this peak is typically
observable.[9][10]

o Key Fragmentations:

Loss of a hydroxyl radical (-OH) from a carboxylic acid group would result in a fragment at
m/z 222.

Loss of a carboxyl radical (-COOH) would lead to a significant peak at m/z 194.[10]

Subsequent loss of carbon monoxide (CO) from the [M - COOH]* fragment could produce

an ion at m/z 166.

Cleavage of the C-C bond between the succinic acid moiety and the aromatic ring would
generate the nitrophenyl cation at m/z 122.

Further fragmentation of the aromatic portion could lead to the benzyne radical cation at
m/z 76.

Experimental Protocol for Electrospray lonization (ESI) Mass Spectrometry:

o Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable

solvent system, typically a mixture of water and a polar organic solvent like acetonitrile or
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methanol.[11][12] For negative ion mode, which is suitable for carboxylic acids, a small
amount of a weak base like ammonium hydroxide may be added.[11]

e Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe
pump or through a liquid chromatography (LC) system.

« lonization: Apply a high voltage to the capillary tip to generate a fine spray of charged
droplets. A heated inert gas aids in desolvation.

o Mass Analysis: The resulting gas-phase ions are guided into the mass analyzer (e.g.,
guadrupole, time-of-flight) where their mass-to-charge ratios are determined.

o Data Analysis: Analyze the resulting mass spectrum to identify the deprotonated molecule
[M-H]~ (at m/z 238) and any fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule,
particularly those involving conjugated systems. The 4-nitrophenyl group is the primary
chromophore in this molecule.

Table 5: Expected UV-Vis Absorption for 2-(4-Nitrophenyl)succinic acid

Chromophore Transition Expected Amax (nm)

4-Nitrophenyl - TT* ~270-280

Interpretation of the UV-Vis Spectrum:

e The UV-Vis spectrum of 2-(4-Nitrophenyl)succinic acid is expected to be dominated by the
strong 1t — TT* transition of the 4-nitrophenyl chromophore.[13] The presence of the nitro
group and the phenyl ring creates an extended conjugated system. A strong absorption
maximum (Amax) is anticipated in the range of 270-280 nm. The exact position and intensity
of this peak will be solvent-dependent. The succinic acid moiety itself does not absorb
significantly in the UV-Vis region above 200 nm.

Experimental Protocol for UV-Vis Spectroscopy:
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o Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent
(e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an
absorbance in the optimal range of 0.2-1.0 AU.

o Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the
spectrophotometer (take a baseline reading).

o Sample Measurement: Fill a matched cuvette with the sample solution and place it in the
spectrophotometer.

e Spectrum Acquisition: Scan a range of wavelengths (e.g., 200-400 nm) and record the
absorbance spectrum.

o Data Analysis: Identify the wavelength of maximum absorbance (Amax).

Visualizations
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Figure 1: Molecular Structure of 2-(4-Nitrophenyl)succinic acid

Click to download full resolution via product page

Caption: Molecular structure of 2-(4-Nitrophenyl)succinic acid.
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Figure 2: Predicted *H NMR Assignments
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Caption: Predicted *H NMR chemical shift assignments.
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Figure 3: Plausible Mass Fragmentation Pathway
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Caption: Proposed mass fragmentation pathway under EI-MS.
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 NMRDB.org. Predict 1H proton NMR spectra.
« PROSPRE. 1H NMR Predictor.
 NMRDB.org. Predict 13C carbon NMR spectra.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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